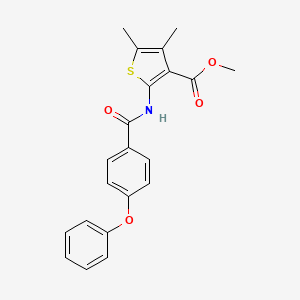

Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate

Description

Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate (CAS: 868153-76-8) is a functionalized thiophene derivative with a molecular formula of $ \text{C}{21}\text{H}{19}\text{NO}4\text{S}2 $ and a molecular weight of 349.5 g/mol . Its structure comprises a thiophene core substituted with methyl groups at positions 4 and 5, a methyl ester at position 3, and a 4-phenoxybenzamido group at position 2. The compound exhibits a high topological polar surface area (112 Ų) and a computed LogP value of 4.8, indicative of moderate lipophilicity .

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-13-14(2)27-20(18(13)21(24)25-3)22-19(23)15-9-11-17(12-10-15)26-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUGAKYIZNOGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group (-COOCH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing further functionalization.

Amide Bond Reactivity

The amide linkage (-NHCO-) can undergo hydrolysis or participate in nucleophilic substitutions under specific conditions.

Hydrolysis

-

Acidic : Concentrated HCl or H₂SO₄ at elevated temperatures cleave the amide bond, yielding 4-phenoxybenzoic acid and the corresponding amine (4,5-dimethyl-2-aminothiophene-3-carboxylate).

-

Enzymatic : Limited studies suggest potential cleavage by proteases, though this is substrate-specific.

Nucleophilic Substitution

The amide carbonyl may react with strong nucleophiles (e.g., Grignard reagents) to form ketones or tertiary alcohols, though steric hindrance from the phenoxy group may limit reactivity .

Thiophene Ring Modifications

The thiophene core can undergo electrophilic substitutions (e.g., halogenation, sulfonation) and oxidative transformations.

Oxidation

-

Sulfur Oxidation : Reagents like m-CPBA or H₂O₂ convert the thiophene sulfur to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties .

-

Ring Oxidation : Strong oxidants (e.g., KMnO₄) may cleave the thiophene ring, though methyl substituents likely stabilize against complete degradation .

Electrophilic Substitution

-

Halogenation : Bromination with Br₂/FeBr₃ occurs preferentially at the 4-position of the phenoxy group rather than the thiophene due to steric and electronic effects .

Phenoxy Group Reactivity

The 4-phenoxybenzamido moiety participates in reactions typical of aryl ethers:

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-derivatives at para positions | Moderate yields |

| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivatives | Requires controlled conditions |

Methyl Group Functionalization

The methyl groups on the thiophene ring (positions 4 and 5) can be oxidized to carboxylic acids using KMnO₄ or CrO₃ under acidic conditions .

Coupling Reactions

The carboxylate or amine intermediates (post-hydrolysis) serve as substrates for:

-

Peptide couplings : EDC/HOBt-mediated amide bond formation with amino acids .

-

Metal-catalyzed cross-couplings : Suzuki-Miyaura reactions with aryl boronic acids .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ and phenoxy derivatives .

-

Photodegradation : UV exposure induces radical-mediated cleavage of the thiophene ring .

Key Research Findings

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. Studies have demonstrated that methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate shows effectiveness against various microbial strains. The antimicrobial evaluation methods employed include tube dilution techniques, which assess the minimum inhibitory concentrations (MICs) against bacteria and fungi.

Key Findings :

- Compounds with electron-withdrawing groups enhance antimicrobial activity.

- Structure-activity relationships (SAR) indicate that modifications can lead to improved efficacy against specific pathogens.

Anticancer Properties

The anticancer potential of this compound has been evaluated through in vitro assays. For instance, the sulforhodamine B (SRB) assay has revealed that this compound exhibits cytotoxic effects on human lung cancer cell lines (A549). The presence of substituents such as the phenoxy group appears to enhance its efficacy compared to standard chemotherapeutics.

Key Findings :

- Significant cytotoxic effects observed in A549 cell lines.

- Enhanced efficacy compared to traditional anticancer drugs like adriamycin.

Antioxidant Activity

Thiophene derivatives have also been studied for their antioxidant properties. This compound demonstrates considerable radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Key Findings :

- High radical scavenging capacity linked to the presence of electron-donating groups.

Data Summary Table

| Biological Activity | Test Method | Results |

|---|---|---|

| Antimicrobial | Tube dilution method | Significant activity against tested strains |

| Anticancer | SRB assay | Cytotoxic effects on A549 cell line |

| Antioxidant | DPPH scavenging assay | High radical scavenging capacity |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on various synthesized thiophene compounds showed enhanced activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antimicrobial agents.

- Cytotoxicity Assays : In vitro studies have consistently shown that this compound has a notable cytotoxic effect on cancerous cells, suggesting its potential as a lead compound in anticancer drug development.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 4-phenoxybenzamido group in the target compound contributes to a higher LogP (4.8) compared to derivatives with cyanoacrylamido (LogP 3.5–4.2) or nitrobenzamido (LogP 3.5) groups .

Hydrogen Bonding Capacity: Derivatives with nitro or cyano substituents exhibit higher hydrogen bond acceptor counts, enhancing solubility in polar solvents .

Biological Activity: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives demonstrate antioxidant and anti-inflammatory properties, attributed to the electron-deficient cyano group . In contrast, the phenylcarbamothioyl derivative may interact with enzymes via sulfur-mediated bonding.

Key Observations:

- Lower yields (22–30%) for tetrahydrobenzo[b]thiophene derivatives suggest steric challenges in cyclization steps.

Biological Activity

Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate (CAS Number: 896616-00-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C21H19NO4S

- Molecular Weight: 381.44 g/mol

- Structure: The compound features a thiophene ring substituted with a phenoxybenzamide moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Thiophene Derivative: The starting material is synthesized through the reaction of 4,5-dimethylthiophene with appropriate carboxylic acids.

- Amidation Reaction: The carboxylic acid derivative is then reacted with 4-phenoxybenzoyl chloride in the presence of a base to form the amide bond.

- Methylation: Finally, methylation is performed to yield the desired ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast Cancer) | 15.0 | Inhibition of cell proliferation and invasion |

| LNCaP (Prostate Cancer) | 18.0 | Disruption of androgen receptor signaling |

These findings suggest that the compound may induce programmed cell death and inhibit tumor growth through multiple pathways.

The proposed mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction: The compound activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic factors and caspase activation.

- Cell Cycle Arrest: It has been shown to cause G1 phase arrest in cancer cells, preventing further proliferation.

- Inhibition of Metastasis: The compound disrupts signaling pathways involved in cell migration and invasion, particularly through the FAK/Paxillin pathway.

Case Studies

Case Study 1: In Vivo Efficacy

In a recent in vivo study using a xenograft model of breast cancer, this compound was administered to mice bearing MDA-MB-231 tumors. Treatment resulted in a significant reduction in tumor volume compared to control groups, supporting its potential as an effective anticancer agent.

Case Study 2: Mechanistic Insights

A mechanistic study involving molecular docking simulations revealed that the compound binds effectively to key targets involved in cancer progression, including histone deacetylases and kinases associated with cell survival pathways. This interaction suggests that it may modulate epigenetic factors influencing tumor growth.

Q & A

Basic Synthesis and Optimization

Q: What synthetic routes are commonly employed to prepare Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate, and how can reaction conditions be optimized for yield and purity? A: The compound is typically synthesized via a multi-step approach involving:

- Step 1: Formation of the thiophene core using Gewald reaction conditions, where 4-phenoxybenzamide is introduced via nucleophilic substitution or amidation .

- Step 2: Esterification of the carboxylic acid group using methanol under acidic or catalytic conditions.

- Optimization Parameters:

Structural Confirmation via X-ray Crystallography

Q: How is the crystal structure of this compound resolved, and what challenges arise during refinement? A: Single-crystal X-ray diffraction (SCXRD) with SHELXL software is standard for structural elucidation .

- Challenges:

- Validation: R-factor convergence below 0.05 and plausible thermal displacement parameters ensure reliability .

Advanced Characterization Techniques

Q: Beyond NMR and IR, what advanced methods validate the compound’s structural integrity and purity? A:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks with <5 ppm mass error .

- HPLC-PDA: Detects impurities (<0.5%) using C18 columns and gradient elution (e.g., acetonitrile/water) .

- Dynamic Light Scattering (DLS): Assesses aggregation in solution-phase biological assays .

Designing Biological Activity Assays

Q: How should researchers design in vitro assays to evaluate its antibacterial or anticancer potential? A:

- Antibacterial Testing:

- Anticancer Screening:

- MTT Assay: Test cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Apoptosis Markers: Flow cytometry for Annexin V/PI staining .

Structure-Activity Relationship (SAR) Studies

Q: What strategies are effective for modifying this compound to explore SAR? A:

- Core Modifications:

- Biological Testing: Compare IC₅₀ values of analogs to identify critical pharmacophores .

Resolving Data Contradictions

Q: How to address discrepancies between spectroscopic data and computational/crystallographic results? A:

- Case Example: If NMR suggests planar amide conformation but crystallography shows torsion, validate via:

- DFT Calculations: Optimize geometry using Gaussian09 with B3LYP/6-31G* basis set .

- Variable-Temperature NMR: Probe dynamic behavior in solution .

- Statistical Validation: Use Hamilton R-factor ratios to assess crystallographic model robustness .

Solubility Challenges in Bioassays

Q: What formulation strategies improve aqueous solubility for in vivo studies? A:

- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (<5% DMSO to avoid toxicity) .

- Nanoparticle Encapsulation: Employ PLGA or liposomal carriers to enhance bioavailability .

- pH Adjustment: Prepare sodium carboxylate salt via saponification (NaOH/EtOH) .

Computational Modeling for Reactivity Prediction

Q: How can molecular docking or MD simulations guide functionalization? A:

- Target Identification: Dock into bacterial DNA gyrase (PDB: 1KZN) or human topoisomerase II to predict binding modes .

- Reactivity Insights: Calculate Fukui indices (via Gaussian) to identify electrophilic hotspots on the thiophene ring .

- ADMET Prediction: Use SwissADME to optimize logP (aim for 2-4) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.